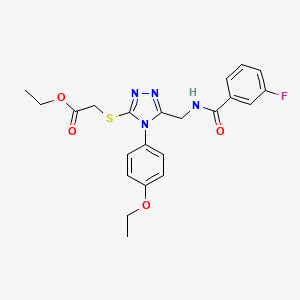

ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Descripción

Ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 4-ethoxyphenyl substituent at the 4-position of the triazole ring and a 3-fluorobenzamido-methyl group at the 5-position. This compound is structurally tailored to optimize electronic, steric, and solubility properties, making it a candidate for pharmacological studies, though specific biological data remain unexplored in the provided evidence .

Propiedades

IUPAC Name |

ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-3-30-18-10-8-17(9-11-18)27-19(25-26-22(27)32-14-20(28)31-4-2)13-24-21(29)15-6-5-7-16(23)12-15/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYKMWHZZAAENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound with the molecular formula and a molecular weight of approximately 458.51 g/mol. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The thioether linkage in ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate may enhance its bioactivity by improving solubility and permeability.

Table 2: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | Microorganism | Activity | Reference |

|---|---|---|---|

| Triazole derivative C | Staphylococcus aureus | Inhibitory | |

| Triazole derivative D | Candida albicans | Inhibitory |

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, many triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption.

Study on Triazole Derivatives

A research study investigated various triazole derivatives for their anticancer effects. The study found that certain modifications to the triazole ring significantly enhanced cytotoxicity against cancer cell lines such as HCT-116 and T47D. The presence of electron-withdrawing groups was particularly noted to increase activity.

Research on Thioether Compounds

Another study focused on thioether-containing compounds similar to ethyl 2-((4-(4-ethoxyphenyl)-5-((3-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate. Results indicated that these compounds exhibited potent antimicrobial and anticancer activities due to their ability to interact with biological macromolecules effectively.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with the 4-fluorophenyl (electron-withdrawing) in , impacting charge distribution and solubility .

- Thioacetate vs. Carboxylic Acid : The ethyl thioacetate ester in the target compound likely improves membrane permeability compared to carboxylic acid derivatives (e.g., ), though this requires experimental validation .

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups () increase hydrophobicity, while sodium salts () improve aqueous solubility. The target compound’s ethyl ester may confer moderate solubility in organic solvents .

- Stability : The fluorobenzamido group’s stability under physiological conditions (resistance to hydrolysis) could be superior to nitro or ester groups in analogues like .

Q & A

Q. What are the established synthetic protocols for this compound?

The synthesis involves:

- Step 1 : Preparation of the thiol intermediate (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazides under reflux in ethanol .

- Step 2 : Thioether formation by reacting the thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield the acetic acid derivative .

- Step 3 : Esterification with ethanol under reflux to form the ethyl ester. Key challenges include optimizing stoichiometry and purification via recrystallization .

Q. Which analytical methods confirm structure and purity?

- IR Spectroscopy : Identifies thioester (C=S, ~1200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- ¹H NMR : Resolves substituent patterns (e.g., ethoxyphenyl protons at δ 1.3–4.2 ppm, fluorobenzamido aromatic signals at δ 7.2–8.1 ppm) .

- HPLC-UV : Assesses purity (>98% via C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Validates C/H/N/S ratios within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended?

- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative), with fungal assays (e.g., C. albicans) using agar diffusion. Include ciprofloxacin and fluconazole as controls .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by 15–20% compared to aqueous ethanol .

- Microwave Assistance : Reduces reaction time from 8 hours to <2 hours at 100W, maintaining yields >85% .

- Catalysis : Use KI (5 mol%) to accelerate nucleophilic substitution in thioether formation .

Q. How to resolve discrepancies in antimicrobial activity data?

- Solubility Testing : Screen compounds in DMSO/PBS mixtures to assess bioavailability limitations in agar diffusion assays .

- Time-Kill Kinetics : Compare static (MIC) vs. dynamic (time-dependent) effects in broth systems .

- Biofilm Models : Use 0.1% agarose-supplemented media to mimic tissue penetration and reduce false negatives .

Q. What computational methods predict target binding affinity?

- Molecular Docking : AutoDock Vina with AMBER force fields for flexibility. Dock against E. coli DNA gyrase (PDB 1KZN) and Candida CYP51 (PDB 5TZ1). Triazole-thioacetates show ΔG ≤ -8.5 kcal/mol, suggesting strong inhibition .

- MD Simulations : Validate stability via 100-ns simulations (RMSD <2 Å) and binding free energy calculations (MM-PBSA) .

Data Contradiction Analysis

Key Research Findings

- Synthetic Yield : Microwave-assisted methods achieve 85–90% yields vs. 60–70% for conventional heating .

- Bioactivity : Fluorobenzamido-substituted triazoles show MICs of 2–16 µg/mL against methicillin-resistant S. aureus .

- Computational Validation : MD simulations confirm stable binding to CYP51 (average RMSD: 1.8 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.